molecular formula C18H14Cl2N2O2 B608892 TGR5 Receptor Agonist CAS No. 1197300-24-5

TGR5 Receptor Agonist

Katalognummer B608892
CAS-Nummer: 1197300-24-5
Molekulargewicht: 361.22
InChI-Schlüssel: IGRCWJPBLWGNPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TGR5, also known as GPR 131 or GPBAR1, is a G protein-coupled receptor (GPCR) that is activated by bile acids . It is expressed in various tissues, including the liver, kidney, intestine, and adrenal glands . The activation of TGR5 promotes the secretion of glucagon-like peptide-1 (GLP-1) and modulates insulin secretion . This makes it a potential candidate for the treatment of type 2 diabetes, obesity, and other metabolic diseases .


Synthesis Analysis

The 2-thio-imidazole derivative 6g was identified as a novel, potent, and selective TGR5 agonist . A series of 4-(2,5-dichlorophenoxy)pyrimidine and cyclopropylmalonamide derivatives were synthesized as potent agonists of TGR5 based on a bioisosteric replacement strategy .


Molecular Structure Analysis

The molecular structure of TGR5 agonists varies, with some being steroidal and others being non-steroidal . The specific binding between TGR5 receptor binding sites and ligands has been illustrated in recent studies .


Chemical Reactions Analysis

TGR5 agonists have been found to play a crucial role in GLP-1 secretion . They have shown promise for weight loss and anti-diabetic outcomes . A wide range of structurally diverse modulators of TGR5 have been reported .

Wissenschaftliche Forschungsanwendungen

Application in Urology

Specific Scientific Field

This application falls under the field of Urology .

Summary of the Application

TGR5 agonists have been found to induce peripheral and central hypersensitivity to bladder distension . This is particularly relevant to chronic bladder conditions such as interstitial cystitis/bladder pain syndrome (IC/BPS) and overactive bladder syndrome (OAB) .

Methods of Application or Experimental Procedures

In mice, mRNA expression of TGR5 (Gpbar1) was identified in all layers of the bladder as well as in the lumbosacral dorsal root ganglia (DRG) and in isolated bladder-innervating DRG neurons . The synthetic TGR5 agonist CCDC was used in in vitro live-cell calcium imaging of bladder-innervating DRG neurons . Intravesical application of endogenous and synthetic TGR5 agonists was shown to enhance afferent mechanosensitivity to bladder distension .

Results or Outcomes

The results indicate a role for the TGR5 receptor in mediating bladder afferent hypersensitivity to distension, which may be important to the symptoms associated with IC/BPS and OAB .

Application in Diabetes Treatment

Specific Scientific Field

This application falls under the field of Endocrinology , specifically in the treatment of Diabetes .

Summary of the Application

TGR5 agonists show potential for treating diabetic disorders . In animal models, treatment with TGR5 agonist(s) produces glucagon-like peptide (GLP-1) secretion, which in turn induces insulin secretion to lower blood glucose and/or increase the basal energy expenditure .

Methods of Application or Experimental Procedures

Bile acids induce TGR5 receptor internalization, activation of extracellular signal-regulated kinase, and intracellular cyclic adenosine monophosphate (cAMP) production in cells . In the gut, bile acids are also modified by the gut flora to produce secondary bile acids .

Results or Outcomes

The results suggest that TGR5 has been recognized as a target for developing new antidiabetic agents .

Application in Neurology

Specific Scientific Field

This application falls under the field of Neurology .

Summary of the Application

TGR5 activation has been found to attenuate neuroinflammation after middle cerebral artery occlusion (MCAO) in rats . This is particularly relevant to conditions such as stroke where inflammation plays a key role .

Methods of Application or Experimental Procedures

In the study, Sprague-Dawley rats were subjected to MCAO and the TGR5 agonist INT777 was administered intranasally 1 hour after MCAO . Small interfering RNAs (siRNA) targeting TGR5 and Pellino3 were administered through intracerebroventricular injection 48 hours before MCAO .

Results or Outcomes

The results indicate that TGR5 activation attenuated brain injury by inhibiting neuroinflammation after MCAO, which could be mediated by Pellino3 inhibition of caspase-8/NLRP3 .

Application in Metabolic Regulation

Specific Scientific Field

This application falls under the field of Metabolic Regulation .

Summary of the Application

TGR5 is not only the receptor for bile acids, but also the receptor for multiple selective synthetic agonists such as 6α-ethyl-23 (S)-methyl-cholic acid (6-EMCA, INT-777) and a series of 4-benzofuranyloxynicotinamde derivatives to regulate different signaling pathways such as nuclear factor κB (NF-κB), AKT, and extracellular signal-regulated kinases (ERK) .

Methods of Application or Experimental Procedures

TGR5 agonists have been shown to increase glucagon-like peptide-1 (GLP-1) secretion in a dose-dependent manner . The administration of TGR5 agonists was shown to modulate glucose levels in high-fat diet (HFD) mice .

Results or Outcomes

The results suggest that TGR5 plays an active role in the disease process of Type 2 Diabetes Mellitus (T2DM) . It significantly reduced blood glucose levels in db/db mice following a single oral dose .

Application in Pruritus Treatment

Specific Scientific Field

This application falls under the field of Dermatology , specifically in the treatment of Pruritus .

Summary of the Application

TGR5 has been recently proposed as the integral receptor required for pruritus associated with chronic and pregnancy-related liver diseases . TGR5 activation in DRG neurons results in the sensation of itch .

Methods of Application or Experimental Procedures

The synthetic TGR5 agonist CCDC was used in in vitro live-cell calcium imaging of DRG neurons . The results showed direct activation of a sub-population of DRG neurons with the synthetic TGR5 agonist CCDC .

Results or Outcomes

The results indicate a role for the TGR5 receptor in mediating the sensation of itch, which may be important to the symptoms associated with chronic and pregnancy-related liver diseases .

Application in Inflammatory Bowel Disease (IBD) Treatment

Specific Scientific Field

This application falls under the field of Gastroenterology , specifically in the treatment of Inflammatory Bowel Disease (IBD) .

Summary of the Application

TGR5 activation has been found to attenuate inflammation in the gut . This is particularly relevant to conditions such as IBD where inflammation plays a key role .

Results or Outcomes

The results suggest that TGR5 has been recognized as a target for developing new anti-inflammatory agents for the treatment of IBD .

Zukünftige Richtungen

There is ongoing research to discover novel TGR5 agonists, with semi-synthetic and synthetic derivatives being considered as potential avenues . In silico studies can also be performed with various heterocyclic scaffolds to discover selective and safe TGR5 agonists . The development of a potent and safe TGR5 agonist is a future direction in this field .

Eigenschaften

IUPAC Name

3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRCWJPBLWGNPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

TGR5 Receptor Agonist

Citations

For This Compound
10
Citations
S Agarwal, A Patil, U Aware, P Deshmukh… - ACS medicinal …, 2016 - ACS Publications
… Identification of degradation impurity of TGR5 receptor agonist-ZY12201 by LC–MS technique during force degradation study. SN Applied Sciences 2021, 3 (6) https://doi.org/10.1007/…
Number of citations: 33 pubs.acs.org
SH Lo, KC Cheng, YX Li, CH Chang… - Drug design …, 2016 - Taylor & Francis
… demonstrated that neither siRNA targeting TAS1R3 nor siRNA targeting α-gustducin in NCI-H716 cells influenced the GLP-1 secretion that was induced by a TGR5 receptor agonist. …
Number of citations: 26 www.tandfonline.com
RJ Hodge, DJ Nunez - Diabetes, Obesity and Metabolism, 2016 - Wiley Online Library
… , and the need for efficacious treatments for diabetes, obesity and related metabolic diseases is high, but there are significant hurdles to overcome before a TGR5 receptor agonist …
Number of citations: 68 dom-pubs.onlinelibrary.wiley.com
C Halkias, WG Darby, BN Feltis… - Journal of Natural …, 2021 - ACS Publications
… Although this effect did not reach statistical significance, it further indicated that the 4-dependent [Ca 2+ ] i release was not specific to TGR5 receptor agonist activity via the G αq pathway…
Number of citations: 8 pubs.acs.org
H Duboc, Y Taché, AF Hofmann - Digestive and Liver Disease, 2014 - Elsevier
… Likewise, the TGR5 receptor agonist oleanolic acid, enhanced glucose tolerance by lowering glucose and insulin levels in a mouse model of obesity and diabetes [26]. These …
Number of citations: 413 www.sciencedirect.com
Y Li, KC Cheng, CS Niu, SH Lo… - Drug design …, 2017 - Taylor & Francis
Background G-protein-coupled bile acid receptor 1 (GPBAR1, also known as TGR5) has been shown to participate in glucose homeostasis. In animal models, a TGR5 agonist increases …
Number of citations: 18 www.tandfonline.com
JE Hunt, A Billeschou, JA Windeløv… - American Journal …, 2020 - journals.physiology.org
… C57Bl/6N mice received either the specific TGR5 receptor agonist RO5527239 (30 mg/kg) (n = 8) or vehicle (n = 7) via oral gavage twice daily for 10 days. The animals were weighed …
Number of citations: 11 journals.physiology.org
C Guo, WD Chen, YD Wang - Frontiers in physiology, 2016 - frontiersin.org
G-protein-coupled bile acid receptor, Gpbar1 (TGR5), is a member of G-protein-coupled receptor (GPCR) superfamily. High levels of TGR5 mRNA were detected in several tissues such …
Number of citations: 185 www.frontiersin.org
A Roda, R Pellicciari, A Gioiello, F Neri… - … of Pharmacology and …, 2014 - ASPET
We report on the relationship between the structure-pharmacokinetics, metabolism, and therapeutic activity of semisynthetic bile acid analogs, including 6α-ethyl-3α,7α-dihydroxy-5β-…
Number of citations: 65 jpet.aspetjournals.org
H Eng, M Niosi, TS McDonald, A Wolford, Y Chen… - Xenobiotica, 2010 - Taylor & Francis
Full article: Utility of the carboxylesterase inhibitor bis-para-nitrophenylphosphate (BNPP) in the plasma unbound fraction determination for a hydrolytically unstable amide derivative …
Number of citations: 55 www.tandfonline.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.